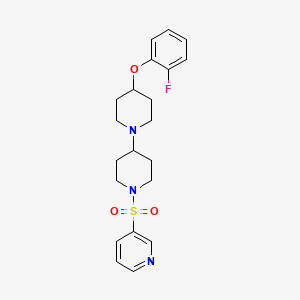

4-(2-Fluorophenoxy)-1'-(pyridin-3-ylsulfonyl)-1,4'-bipiperidine

Descripción

4-(2-Fluorophenoxy)-1'-(pyridin-3-ylsulfonyl)-1,4'-bipiperidine is a bipiperidine-based compound featuring a 2-fluorophenoxy substituent at the 4-position of the first piperidine ring and a pyridine-3-sulfonyl group at the 1'-position of the second piperidine ring. This structural motif combines a polar sulfonamide moiety with an aromatic fluorophenoxy group, which may enhance its pharmacokinetic properties, such as membrane permeability and metabolic stability.

Propiedades

IUPAC Name |

3-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]sulfonylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26FN3O3S/c22-20-5-1-2-6-21(20)28-18-9-12-24(13-10-18)17-7-14-25(15-8-17)29(26,27)19-4-3-11-23-16-19/h1-6,11,16-18H,7-10,12-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBBDEPAONKDGBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CCC(CC2)OC3=CC=CC=C3F)S(=O)(=O)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluorophenoxy)-1'-(pyridin-3-ylsulfonyl)-1,4'-bipiperidine typically involves multi-step organic synthesis. The starting materials usually include fluorophenols and pyridinyl sulfones. The process may involve:

Nucleophilic substitution reactions: to introduce the fluorophenoxy group.

Sulfonylation reactions: to attach the pyridinylsulfonyl moiety.

Coupling reactions: to form the bipiperidine scaffold.

The reaction conditions often include controlled temperatures, specific catalysts, and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of 4-(2-Fluorophenoxy)-1'-(pyridin-3-ylsulfonyl)-1,4'-bipiperidine can involve large-scale chemical reactors, optimized synthetic routes for cost-effectiveness, and rigorous quality control processes. This may include continuous flow synthesis, which enhances the efficiency and scalability of production.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur moiety, leading to the formation of sulfoxides or sulfones.

Reduction: It can be reduced under specific conditions to alter its functional groups or overall structure.

Substitution: The bipiperidine backbone allows for various substitution reactions, modifying the compound’s properties or derivatives.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Toluene, ethanol, and dimethyl sulfoxide (DMSO) are commonly used depending on the reaction type.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation can yield sulfoxides, while substitution reactions might introduce new functional groups to the bipiperidine ring.

Aplicaciones Científicas De Investigación

Chemistry

Catalysis: The compound can serve as a ligand in catalysis, facilitating various organic transformations.

Synthetic Intermediates: It is used as an intermediate in the synthesis of more complex molecules.

Biology

Enzyme Inhibitors: Its structure allows it to interact with specific enzymes, acting as an inhibitor in biochemical studies.

Binding Studies: It is used in receptor-binding studies to understand molecular interactions at the cellular level.

Medicine

Drug Development: The compound is investigated for its potential therapeutic applications, particularly in targeting specific pathways involved in diseases.

Industry

Material Science: It is utilized in the development of new materials with unique properties due to its distinctive chemical structure.

Agriculture: The compound's derivatives may have applications in the synthesis of agrochemicals.

Mecanismo De Acción

The mechanism by which 4-(2-Fluorophenoxy)-1'-(pyridin-3-ylsulfonyl)-1,4'-bipiperidine exerts its effects involves its interaction with specific molecular targets. For example, it may:

Bind to enzyme active sites, inhibiting their activity.

Interact with cellular receptors, altering signal transduction pathways.

These interactions can lead to changes in cellular processes, making it valuable in research and therapeutic contexts.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between 4-(2-Fluorophenoxy)-1'-(pyridin-3-ylsulfonyl)-1,4'-bipiperidine and related compounds:

Key Observations :

Substituent Effects on Bioactivity: The pyridine-3-sulfonyl group in the target compound may enhance interactions with enzymes or receptors due to its hydrogen-bonding capacity, similar to the quinoline-8-sulfonyl group in . The 2-fluorophenoxy substituent provides moderate electron-withdrawing effects, which could improve metabolic stability compared to the 3,4-dichlorophenoxy group in .

Pharmacological Diversity: Pipamperone () demonstrates how carboxamide substituents on bipiperidine scaffolds can yield antipsychotic activity, whereas SCH 351125 () highlights the role of ethoxyimino and nicotinamide groups in antiviral applications. This suggests that the target compound’s pyridine-3-sulfonyl and fluorophenoxy groups may confer unique target selectivity.

Synthetic Flexibility :

- The synthesis of analogous compounds often involves coupling bipiperidine intermediates with sulfonyl chlorides or carbonylating agents (e.g., ). The target compound’s pyridine-3-sulfonyl group could be introduced via a similar sulfonylation step, as seen in .

Physicochemical and Pharmacokinetic Considerations

- Metabolic Stability : Sulfonamide groups (e.g., pyridine-3-sulfonyl) are generally resistant to oxidative metabolism, which may improve half-life relative to compounds with ester or amide linkages (e.g., SCH 351125 in ).

- Molecular Weight: The target compound (MW ~424.6) falls within the typical range for CNS-active drugs, whereas larger analogs like the quinoline derivative (MW 520.6, ) may face challenges in bioavailability.

Actividad Biológica

The compound 4-(2-Fluorophenoxy)-1'-(pyridin-3-ylsulfonyl)-1,4'-bipiperidine is a synthetic organic molecule with potential therapeutic applications. Its structure features a bipiperidine core, which is modified by a fluorophenoxy group and a pyridin-3-ylsulfonyl moiety. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 4-(2-Fluorophenoxy)-1'-(pyridin-3-ylsulfonyl)-1,4'-bipiperidine is with a molecular weight of approximately 373.43 g/mol. The presence of the fluorine atom and the sulfonyl group suggests potential interactions with biological targets, enhancing its activity in various assays.

Research has indicated that compounds similar to 4-(2-Fluorophenoxy)-1'-(pyridin-3-ylsulfonyl)-1,4'-bipiperidine may exhibit activity through several mechanisms:

- Inhibition of Kinases : Similar bipiperidine derivatives have been shown to inhibit key kinases involved in cancer signaling pathways, such as c-Met and VEGF receptors, suggesting that this compound might also possess similar inhibitory effects .

- Antiproliferative Effects : Compounds with similar structures have demonstrated significant antiproliferative activity against various cancer cell lines. For example, studies on related molecules reported IC50 values in the nanomolar range against breast and prostate cancer cells .

Biological Activity Data

Case Studies

Several studies have explored the biological activity of compounds structurally related to 4-(2-Fluorophenoxy)-1'-(pyridin-3-ylsulfonyl)-1,4'-bipiperidine:

-

Study on Anticancer Activity :

A study evaluated the antiproliferative effects of bipiperidine derivatives on various cancer cell lines. The results indicated that modifications to the bipiperidine structure could enhance selectivity and potency against specific cancer types . -

In Vivo Efficacy :

In an animal model, a related compound demonstrated significant tumor regression when administered orally at low doses, supporting the potential of this class of compounds in cancer therapy . -

Mechanistic Insights :

Docking studies revealed that these compounds interact with key residues in the active sites of target kinases, providing insights into their mechanism of action and guiding further structural optimization for improved efficacy .

Q & A

Q. What explains variability in synthetic yields for large-scale batches?

- Root Causes :

- Heat Transfer : Scaling up exothermic sulfonylation may require jacketed reactors for temperature control.

- Impurity Carryover : Residual solvents (e.g., DCM) in intermediates can inhibit crystallization.

- Mitigation : Implement process analytical technology (PAT) for real-time monitoring. Optimize workup steps (e.g., aqueous washes) using design of experiments (DoE) .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.